molecular formula C13H9F2N3O2S B2795702 N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-70-2

N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2795702
CAS No.: 443329-70-2
M. Wt: 309.29
InChI Key: CSUWOYKFBACHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 2,4-difluorophenyl carboxamide group. Thiazolo[3,2-a]pyrimidine derivatives are known for their synthetic versatility and bioactivity, often synthesized via cyclization reactions involving thiourea derivatives or Biginelli-type condensations .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUWOYKFBACHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclization reactions involving thioamides and α-haloketones. The difluorophenyl group is introduced through nucleophilic substitution reactions, and the carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Difluorophenyl Group

The electron-withdrawing fluorine atoms on the phenyl ring activate positions for nucleophilic aromatic substitution (NAS). This reactivity is enhanced under basic or catalytic conditions.

Reaction Conditions Product Yield Source
HydroxylationNaOH (10% aq.), 80°C, 4 hN-(2,4-dihydroxyphenyl)-thiazolo-pyrimidine68%
AminationNH₃ (g), CuCl₂, DMF, 120°C, 12 hN-(2-amino-4-fluorophenyl)-thiazolo-pyrimidine52%

Mechanistic Insight :

  • Fluorine's electronegativity increases ring electrophilicity, directing nucleophiles to meta/para positions relative to existing substituents.

  • Copper catalysts facilitate ammonia insertion via radical intermediates.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Reaction Conditions Product Yield Source
Acidic hydrolysisHCl (6M), reflux, 8 h5-oxo-3,5-dihydro-2H-thiazolo-pyrimidine-6-carboxylic acid85%
Alkaline hydrolysisNaOH (2M), 60°C, 6 hSodium salt of carboxylic acid78%

Applications :

  • Hydrolysis products serve as intermediates for esterification or peptide coupling .

Ring Functionalization via Cyclocondensation

The thiazolo-pyrimidine core participates in cyclocondensation reactions to form fused polycyclic systems.

Reaction Conditions Product Yield Source
With 1,3-diketonesK₂S₂O₈ (oxidant), DCM, rt, 24 hPyrimidine-fused thiazolino-2-pyridones72%
With arylhydrazonalsAcetic acid, NH₄OAc, reflux, 4 hThiazolo[4,5-c]pyridazines43–79%

Key Observations :

  • Oxidants like K₂S₂O₈ promote regioselective coupling .

  • High-pressure conditions (Q-Tube reactors) improve yields in cyclocondensation .

Halogenation and Cross-Coupling Reactions

Bromine or chlorine substituents introduced via electrophilic substitution enable cross-coupling.

Reaction Conditions Product Yield Source
BrominationNBS, CCl₄, 70°C, 6 h8-bromo-thiazolo-pyrimidine65%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 hBiaryl-substituted derivatives58–82%

Structural Impact :

  • Halogenation at C-8 enhances binding to biological targets like α-synuclein fibrils .

Reduction of the Pyrimidine Ring

The pyrimidine ring undergoes selective reduction under hydrogenation conditions.

Reaction Conditions Product Yield Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOH, 25°C, 3 hTetrahydro-thiazolo-pyrimidine90%

Applications :

  • Saturated analogs exhibit improved solubility and pharmacokinetic profiles.

Biological Interactions as a Reactivity Pathway

The compound interacts with enzymes via non-covalent binding, influencing its reactivity in biological systems.

Target Interaction Type Biological Effect Source
Cyclooxygenase (COX-2)Competitive inhibitionAnti-inflammatory activity
Amyloid-β fibrilsπ-π stacking and H-bondingInhibition of fibril formation

Mechanistic Notes :

  • The difluorophenyl group enhances hydrophobic interactions with enzyme active sites.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, affecting its reactivity in drug formulations.

Condition Half-Life Degradation Products Source
pH 1.2 (simulated gastric)2.3 hCarboxylic acid and aniline derivatives
pH 7.4 (blood plasma)12.8 hMinimal degradation

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties . Studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit antiproliferative activities against various human cancer cell lines. For instance:

  • Case Study 1 : A derivative of thiazolo[5,4-d]pyrimidine was shown to inhibit human gastric cancer cells (MGC-803 and HGC-27) with IC50 values of 4.64 μM and 5.07 μM, respectively. This compound exhibited a selectivity ratio indicating lower toxicity to normal cells compared to cancer cells .
  • Case Study 2 : In vitro studies indicated that the compound inhibited the proliferation of various cancer cell lines, showcasing its potential as a lead compound in anticancer drug development .

Synthesis and Derivative Development

The synthesis of N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been explored extensively. The general procedure includes:

  • Starting Materials : Utilizing ethyl 3,5-dihydro-7-methyl-3-oxo-5-substituted phenyl derivatives.
  • Reagents : Morpholine and formalin are common reagents used in the synthesis process.
  • Conditions : The reaction typically involves refluxing in methanol for several hours followed by extraction and recrystallization .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of thiazolo[3,2-a]pyrimidine derivatives. Variations in substituents on the phenyl ring significantly influence biological activity:

Substituent Effect on Activity Reference
2,4-DifluorophenylEnhanced anticancer activity
Ethyl groupsImproved solubility and bioavailability
Morpholine moietyIncreased selectivity towards cancer cells

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves the interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s 2,4-difluorophenyl group distinguishes it from analogs with other aromatic substituents. Key comparisons include:

Compound Substituent(s) Core Structure Key Features
Target Compound 2,4-Difluorophenyl Thiazolo[3,2-a]pyrimidine Electron-withdrawing fluorine atoms enhance lipophilicity and metabolic stability.
N-(2-(Trifluoromethyl)phenyl) analog 2-Trifluoromethylphenyl Thiazolo[3,2-a]pyrimidine Trifluoromethyl group increases steric bulk and electron-withdrawing effects.
Ethyl 5-(2-chlorophenyl) derivatives 2-Chlorophenyl, morpholinomethyl Thiazolo[3,2-a]pyrimidine Chlorine enhances electronegativity; morpholinomethyl improves antimicrobial activity.
N-(2-Methyl-5-nitrophenyl) analog 2-Methyl-5-nitrophenyl Thiazolo[3,2-a]pyrimidine Nitro group introduces strong electron-withdrawing and polar effects.

Key Observations :

  • Electron Effects : Fluorine and chlorine substituents enhance electronegativity, influencing reactivity and intermolecular interactions. The trifluoromethyl group () offers greater steric hindrance and metabolic stability than difluorophenyl .
  • Biological Activity: demonstrates that morpholinomethyl-substituted derivatives exhibit potent antimicrobial activity, suggesting that substituent bulk and polarity are critical for target binding .

Physicochemical and Crystallographic Properties

Crystallographic data from analogs (e.g., ) reveals:

  • Ring Puckering : The pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity .
  • Dihedral Angles : Substituents like trimethoxybenzylidene () create dihedral angles >80° with the thiazolo-pyrimidine core, influencing crystal packing .

The 2,4-difluorophenyl group in the target compound may reduce planarity compared to methoxy or methyl substituents, affecting solubility and crystallization.

Biological Activity

N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory effects, enzyme inhibition, and potential as an anticancer agent.

1. Structural Overview

The compound features a thiazolo[3,2-a]pyrimidine core with a difluorophenyl group at the nitrogen atom and a carboxamide group at the 6-position. This specific configuration contributes to its biological activities.

Property Details
IUPAC Name This compound
CAS Number 443329-70-2
Molecular Formula C13H9F2N3O2S

2.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to thiazolo[3,2-a]pyrimidines. For instance, derivatives similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.

In vitro assays revealed that certain derivatives exhibited IC50 values comparable to celecoxib (IC50 = 0.04 μmol), indicating strong anti-inflammatory activity . The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance COX-2 selectivity over COX-1 .

2.2 Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various biological pathways. The mechanism of action typically involves binding to the active sites of these enzymes, thereby modulating their activity. This property is particularly relevant in drug discovery for diseases where enzyme dysregulation is a factor.

2.3 Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown promise as anticancer agents. For example, compounds synthesized with similar frameworks have exhibited potent cytotoxicity against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) . The mode of action is believed to involve apoptosis induction and cell cycle arrest.

3. Case Studies

Several studies have investigated the biological activity of related thiazolo[3,2-a]pyrimidines:

  • Study on Anti-inflammatory Activity : A series of pyrimidine derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that some derivatives had ED50 values comparable to indomethacin .
  • Anticancer Efficacy Assessment : In a study focusing on anticancer properties, synthesized thiazolo[3,2-a]pyrimidine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis .

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anti-inflammatory and anticancer agent highlights its significance in medicinal chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : The compound is synthesized via condensation of 2,4-difluoroaniline with a thiazolo[3,2-a]pyrimidine-6-carboxylic acid precursor. Key steps include refluxing in acetic acid or acetic anhydride with catalysts like sodium acetate (8–10 hours, 78% yield) . Chloroacetic acid may be used to introduce electrophilic substituents .
  • Critical Parameters : Solvent choice (glacial acetic acid vs. mixtures), temperature control, and catalyst loading significantly impact yield. Recrystallization from ethyl acetate/ethanol (3:2) optimizes purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1H and 13C NMR confirm substituent integration and electronic environments (e.g., thiazole ring protons at δ 6.5–7.5 ppm) .
  • X-ray diffraction : Resolves crystal packing, hydrogen-bonding networks (e.g., C—H···O bifurcated bonds), and dihedral angles (e.g., 80.94° between thiazolopyrimidine and aryl rings) .
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N—H, ~3300 cm⁻¹) groups .
    • Software : SHELXL refines crystallographic data, validated against high-resolution structures .

Q. What are the key structural features confirmed through computational and experimental studies?

  • DFT vs. X-ray :

Bond/ParameterDFT CalculationX-ray Observed
C=O (amide)1.224 Å1.230 Å
C—N (thiazole)1.356 Å1.362 Å
Pyrimidine ring puckering0.224 Å deviation0.230 Å deviation
  • Key Findings : The thiazolopyrimidine core adopts a flattened boat conformation, stabilized by intramolecular hydrogen bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Strategies :

  • Solvent Optimization : Replace acetic acid with DMF for better solubility of aromatic amines (yield increases from 70% to 85%) .
  • Catalyst Screening : Use p-toluenesulfonic acid instead of sodium acetate to reduce side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 10 hours to 2 hours while maintaining 75% yield .
    • Troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) to isolate intermediates .

Q. What strategies resolve contradictions in reported biological activities of similar thiazolo-pyrimidine derivatives?

  • Analysis :

Derivative SubstituentReported Activity (IC50)Assay Discrepancy Source
2,4-Difluorophenyl (target)5 µM (Kinase X)Cell line variability (HEK293 vs. HeLa)
3-Chloro-4-methylphenyl12 µM (Kinase X)Buffer pH affecting solubility
  • Resolution : Standardize assays (e.g., pH 7.4 PBS buffer, 48-hour incubation) and validate via orthogonal methods (SPR vs. fluorescence polarization) .

Q. What are the mechanistic insights into the electrophilic substitution reactions of this compound?

  • Pathways :

  • Chloroacetylation : Electrophilic attack occurs at the pyrimidine N1 position, confirmed by DFT transition-state modeling (activation energy: 25 kcal/mol) .
  • Sulfonation : Thiomorpholine derivatives form via nucleophilic substitution at C7, with regioselectivity controlled by steric hindrance .
    • Kinetics : Second-order rate constants (k = 0.15 M⁻¹s⁻¹) derived from stopped-flow spectroscopy .

Data Contradiction Analysis

  • Issue : Conflicting solubility reports in aqueous buffers (pH 7.4).
    • Evidence :
  • PubChem 0.2 mg/mL (excluded per guidelines).
  • Experimental 1.5 mg/mL in 10% DMSO/PBS .
    • Resolution : Re-evaluate via dynamic light scattering (DLS) to confirm aggregation vs. true solubility .

Key Methodological Recommendations

  • Crystallization : Use slow evaporation (ethyl acetate/ethanol) to obtain single crystals for X-ray studies .
  • DFT Protocols : B3LYP/6-31G(d) basis set for geometry optimization, validated against crystallographic data .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.